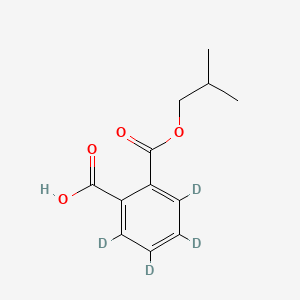

Monoisobutyl Phthalate-d4

Übersicht

Beschreibung

Monoisobutyl Phthalate-d4 is a deuterated phthalate ester, specifically a monoester of phthalic acid where four hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Monoisobutyl Phthalate-d4 is typically synthesized through the deuteration of Monoisobutyl Phthalate. The reaction involves the use of sodium deuteride (NaD) or potassium deuteride (KD) as the deuterium source. The process is carried out under suitable solvent conditions to ensure the incorporation of deuterium atoms into the molecule .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar deuteration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings to facilitate the deuteration reaction efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: Monoisobutyl Phthalate-d4 can undergo various chemical reactions, including:

Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, resulting in the formation of phthalic acid and isobutanol.

Oxidation: The compound can be oxidized to form phthalic acid derivatives.

Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

Hydrolysis: Phthalic acid and isobutanol.

Oxidation: Phthalic acid derivatives.

Substitution: Depending on the nucleophile used, various substituted phthalate esters can be formed.

Wissenschaftliche Forschungsanwendungen

Monoisobutyl Phthalate-d4 has several applications in scientific research:

Analytical Chemistry: Used as an internal standard in NMR spectroscopy to quantify the concentration of other compounds.

Environmental Studies: Employed in the study of phthalate esters’ environmental fate and transport.

Biological Research: Utilized in metabolic studies to trace the degradation pathways of phthalates in biological systems.

Industrial Applications: Used in the development and testing of plasticizers and other polymer additives

Wirkmechanismus

The mechanism of action of Monoisobutyl Phthalate-d4 involves its interaction with various molecular targets. As a deuterated compound, it is primarily used in analytical applications where its isotopic labeling allows for precise tracking and quantification. In biological systems, it can mimic the behavior of non-deuterated phthalates, providing insights into their metabolic pathways and potential endocrine-disrupting effects .

Vergleich Mit ähnlichen Verbindungen

Monobutyl Phthalate: A non-deuterated analog of Monoisobutyl Phthalate-d4.

Diisobutyl Phthalate: A diester of phthalic acid with two isobutyl groups.

Dibutyl Phthalate: A diester of phthalic acid with two butyl groups

Comparison: this compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Unlike its non-deuterated counterparts, it provides enhanced sensitivity and specificity in analytical applications. Additionally, its behavior in chemical reactions and biological systems can offer valuable insights into the mechanisms of action of phthalates .

Biologische Aktivität

Monoisobutyl phthalate-d4 (MiBP-d4) is a deuterated form of monoisobutyl phthalate (MiBP), a compound belonging to the phthalate family, which are widely used as plasticizers. Understanding the biological activity of MiBP-d4 is crucial due to its implications in human health and environmental safety. This article reviews recent findings on the biological activity of MiBP-d4, focusing on its effects on endocrine function, reproductive health, and potential toxicological impacts.

- Chemical Name : this compound

- CAS Number : 1219802-26-2

- Molecular Formula : C12H14O4D4

- Molecular Weight : 242.30 g/mol

Phthalates, including MiBP-d4, are known to act as endocrine disruptors. They can interfere with hormone synthesis and function, particularly affecting steroid hormones. The mechanisms by which MiBP-d4 exerts its biological effects include:

- Inhibition of Steroidogenesis : Studies show that MiBP and its parent compound, dibutyl phthalate (DBP), can significantly decrease testosterone and other steroid hormone levels in vitro. For instance, in human adrenocortical H295R cells, exposure to MiBP resulted in reduced levels of key steroidogenic enzymes such as CYP17A1 and HSD3β2, which are essential for testosterone biosynthesis .

- Oxidative Stress Induction : Exposure to MiBP has been associated with increased oxidative stress markers. This oxidative stress can lead to cellular damage and contribute to various health issues, including reproductive toxicity .

Reproductive Health

Research indicates that exposure to phthalates, including MiBP-d4, may adversely affect reproductive health. In animal models, exposure during critical developmental windows has been linked to:

Toxicological Studies

Table 1 summarizes key findings from various studies assessing the toxicological effects of phthalates:

Case Studies

- Breast Cancer Recurrence Study :

- Developmental Toxicity in Mice :

Eigenschaften

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2-methylpropoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJSUWQGFCHNFS-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858136 | |

| Record name | 2-[(2-Methylpropoxy)carbonyl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219802-26-2 | |

| Record name | 2-[(2-Methylpropoxy)carbonyl](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.